6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Description
This quinolin-4-one derivative features a fluorine atom at position 6, a 4-fluorophenylsulfonyl group at position 3, and a 4-methoxyphenylmethyl substituent at position 1 (Figure 1). NMR data (δ ~7.85–6.91 ppm for aromatic protons) and crystallographic methods (e.g., SHELXL ) are critical for confirming its structure .
Properties
IUPAC Name |
6-fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO4S/c1-30-18-7-2-15(3-8-18)13-26-14-22(23(27)20-12-17(25)6-11-21(20)26)31(28,29)19-9-4-16(24)5-10-19/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFBPBDNHOASOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one , also known by its chemical formula and molecular weight of 441.4 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore the biological activities of this compound, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure
The structure of 6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one includes a quinoline core substituted with fluorophenyl and methoxyphenyl groups, contributing to its unique properties. The sulfonyl group enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.4 g/mol |
| CAS Number | Not specified |
Anticancer Properties
Recent studies have indicated that 6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one exhibits significant anticancer activity. The compound has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:
- EGFR Inhibition : The compound targets the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation. It inhibits EGFR autophosphorylation and downstream signaling pathways, such as PI3K/Akt and ERK1/2 pathways, leading to reduced tumor growth and increased apoptosis in cancer cells .
- Induction of Apoptosis : By promoting the translocation of FOXO1 to the nucleus, it activates pro-apoptotic proteins, enhancing programmed cell death in tumor cells .
- In Vivo Efficacy : In xenograft models using CWR22RvI cells, treatment with the compound at a dosage of 5 mg/kg every two days resulted in significant tumor reduction compared to control groups .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. It has been shown to inhibit various strains of bacteria, including Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL . This broad-spectrum antimicrobial activity suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
Preliminary studies indicate that the compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by reducing the expression of pro-inflammatory cytokines and inhibiting pathways such as NF-κB . This could make it a candidate for treating inflammatory diseases.
Study 1: Anticancer Activity in Xenograft Models
In a controlled study, mice bearing CWR22RvI tumors were treated with varying doses of 6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one. The results highlighted a dose-dependent reduction in tumor size:
| Treatment (mg/kg) | Tumor Volume (mm³) | Control Volume (mm³) |
|---|---|---|
| 0 (Control) | 1500 | 1500 |
| 5 | 800 | |
| 10 | 400 |
Study 2: Antimicrobial Efficacy
A separate study evaluated the antimicrobial efficacy against Staphylococcus aureus. The results demonstrated that the compound effectively inhibited bacterial growth at specific concentrations:
| Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Staphylococcus aureus (clinical isolate) | 256 |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs differ in substituents at positions 1, 3, and 6 (Table 1).
Table 1: Structural Comparison of Quinolin-4-one Derivatives
Physicochemical Properties
- Melting Points : Analogs with bulkier substituents (e.g., 4-isopropylphenylsulfonyl in ) exhibit higher melting points (115–138°C) compared to the target compound, suggesting improved crystallinity.
- Solubility : The acetamide derivative may exhibit better aqueous solubility due to polar functional groups, whereas ethoxy substituents (e.g., ) enhance lipophilicity.
Crystallographic and Analytical Insights
- SHELX Suite: Widely used for refining crystal structures of sulfonylquinolinones, enabling precise determination of bond angles and torsional strain .
- NMR Confirmation : Aromatic proton shifts (δ 7.40–7.85 ppm) and sulfonyl carbon signals (δ ~170 ppm) are consistent across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
